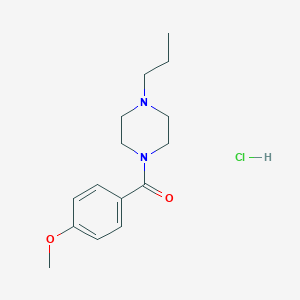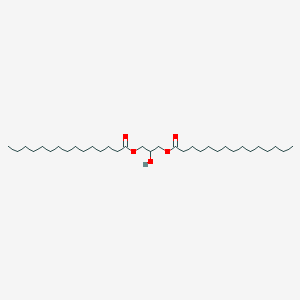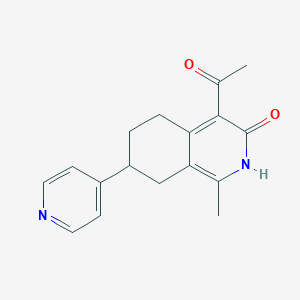
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone
Übersicht
Beschreibung
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone, also known as 4-AMI, is a novel compound that has been found to exhibit various biochemical and physiological effects. The compound has been synthesized using different methods and has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including dopamine D2 receptor agonism, inhibition of acetylcholinesterase, and anti-inflammatory activity. The compound has been used in the development of new drugs for the treatment of Parkinson's disease, Alzheimer's disease, and inflammation.
Wirkmechanismus
The mechanism of action of 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone is not fully understood. However, it has been found to exhibit dopamine D2 receptor agonism, which may be responsible for its potential therapeutic effects in Parkinson's disease. It has also been found to inhibit acetylcholinesterase, which may be responsible for its potential therapeutic effects in Alzheimer's disease. Additionally, it has been found to exhibit anti-inflammatory activity, which may be responsible for its potential therapeutic effects in inflammation.
Biochemical and Physiological Effects:
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been found to exhibit various biochemical and physiological effects. It has been found to exhibit dopamine D2 receptor agonism, which may lead to increased dopamine release and improved motor function in Parkinson's disease. It has also been found to inhibit acetylcholinesterase, which may lead to increased acetylcholine levels and improved cognitive function in Alzheimer's disease. Additionally, it has been found to exhibit anti-inflammatory activity, which may lead to reduced inflammation and improved immune function.
Vorteile Und Einschränkungen Für Laborexperimente
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a good candidate for new drug development. It exhibits various biochemical and physiological effects, which makes it a versatile compound for different types of experiments. However, there are also limitations to using 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone in lab experiments. It is a relatively complex compound that requires specialized equipment and expertise to synthesize. Additionally, it may exhibit side effects or toxicity at higher doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone. One potential direction is to further investigate its mechanism of action, which may lead to the development of new drugs for the treatment of Parkinson's disease, Alzheimer's disease, and inflammation. Another potential direction is to study its pharmacokinetics and pharmacodynamics, which may provide insight into its safety and efficacy in humans. Additionally, further research may be needed to determine the optimal dosage and administration route for 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone in different types of experiments. Overall, 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone is a promising compound that has the potential to contribute to the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
107189-96-8 |
|---|---|
Molekularformel |
C17H18N2O2 |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
4-acetyl-1-methyl-7-pyridin-4-yl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one |
InChI |
InChI=1S/C17H18N2O2/c1-10-15-9-13(12-5-7-18-8-6-12)3-4-14(15)16(11(2)20)17(21)19-10/h5-8,13H,3-4,9H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
NVTWQACIVZHUPA-UHFFFAOYSA-N |
SMILES |
CC1=C2CC(CCC2=C(C(=O)N1)C(=O)C)C3=CC=NC=C3 |
Kanonische SMILES |
CC1=C2CC(CCC2=C(C(=O)N1)C(=O)C)C3=CC=NC=C3 |
Synonyme |
4-acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone MS 857 MS-857 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

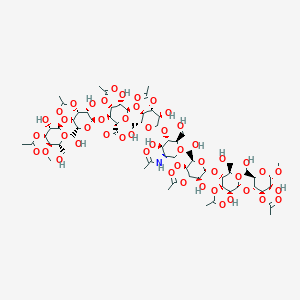
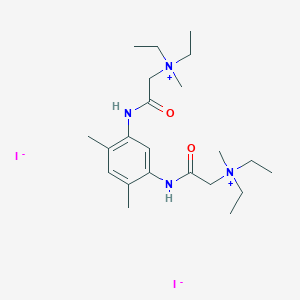
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B25339.png)
![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)

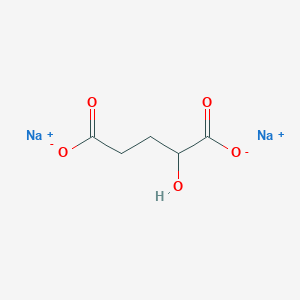
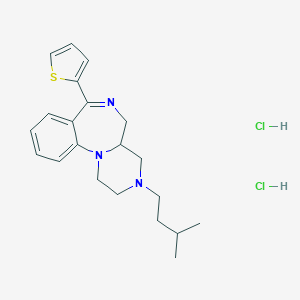

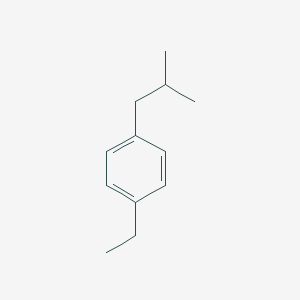


![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
